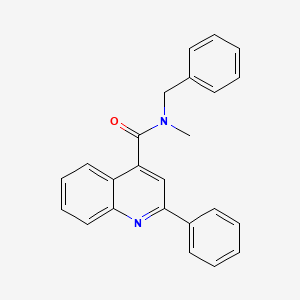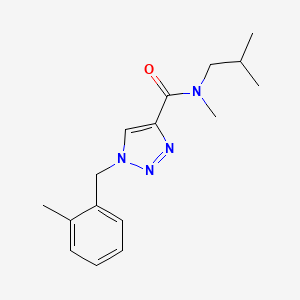![molecular formula C16H23NO3 B5129147 propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
propyl 4-[(2-methylpentanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(2-methylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. The resulting compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of propyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate can induce apoptosis (programmed cell death) in cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potent anti-cancer and neuroprotective properties, its straightforward synthesis method, and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. The limitations of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of propyl 4-[(2-methylpentanoyl)amino]benzoate. One potential direction is to further investigate its mechanism of action and its potential applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study the potential toxicity of propyl 4-[(2-methylpentanoyl)amino]benzoate and its effect on normal cells. Additionally, further studies are needed to optimize the synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, propyl 4-[(2-methylpentanoyl)amino]benzoate is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and neurodegenerative diseases. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate is straightforward, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, propyl 4-[(2-methylpentanoyl)amino]benzoate has the potential to be a valuable tool in scientific research and has the potential to lead to the development of new treatments for various diseases.
合成法
The synthesis of propyl 4-[(2-methylpentanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. This reaction results in the formation of propyl 4-[(2-methylpentanoyl)amino]benzoate, which is a white crystalline powder. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate has been studied extensively, and it has been found to be a straightforward and efficient process.
科学的研究の応用
Propyl 4-[(2-methylpentanoyl)amino]benzoate has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of propyl 4-[(2-methylpentanoyl)amino]benzoate is in cancer research. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate has potent anti-cancer properties and can inhibit the growth of cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[(2-methylpentanoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)


![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)